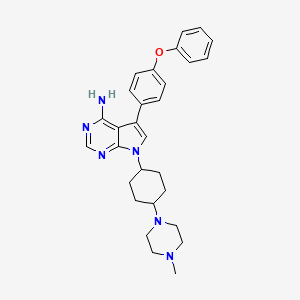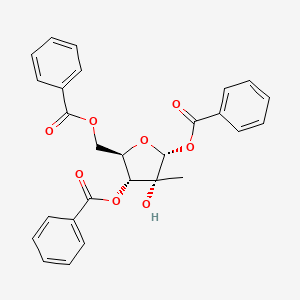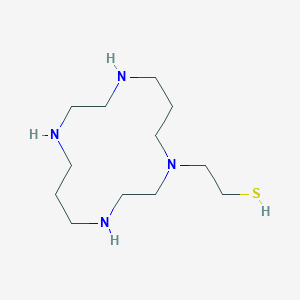
Zafirlukast Impurity G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zafirlukast Impurity G is a chemical compound associated with the drug Zafirlukast, which is used for the prophylaxis and chronic treatment of asthma. Zafirlukast is a selective peptide leukotriene receptor antagonist that helps in improving pulmonary function and reducing the use of short-acting inhaled beta 2-adrenoceptor agonist therapy in patients with mild to moderate asthma .
Preparation Methods
The preparation of Zafirlukast Impurity G involves synthetic routes that include various reaction conditions. The synthesis typically involves the use of high-performance liquid chromatography (HPLC) to separate and quantify the impurities in bulk drug samples and pharmaceutical dosage forms . The industrial production methods for Zafirlukast and its impurities often involve the use of reverse-phase liquid chromatography (RP-LC) with a linear gradient elution using ammonium formate and acetonitrile as the mobile phase .
Chemical Reactions Analysis
Zafirlukast Impurity G undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrolysis, oxidation, thermal, and photolytic degradation . The major products formed from these reactions are typically characterized using techniques such as infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Zafirlukast Impurity G has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a reference standard in the development and validation of analytical methods for the quantification and characterization of impurities in drug substances . Additionally, it is used in the study of the stability and degradation of pharmaceutical compounds under various stress conditions .
Mechanism of Action
The mechanism of action of Zafirlukast Impurity G is closely related to that of Zafirlukast. Zafirlukast blocks the action of cysteinyl leukotrienes on the CysLT1 receptors, thereby reducing constriction of the airways, build-up of mucus in the lungs, and inflammation of the breathing passages . This mechanism helps in the prophylaxis and chronic treatment of asthma.
Comparison with Similar Compounds
Zafirlukast Impurity G can be compared with other similar compounds, such as the meta and para isomers of Zafirlukast, which are also potential impurities of Zafirlukast . These impurities are separated and quantified using similar analytical methods, and their resolution is sensitive to pH . Other similar compounds include Decyclopentyl Zafirlukast Methyl Ester, Zafirlukast m-Tolyl Isomer, and Zafirlukast p-Tolyl Isomer . The uniqueness of this compound lies in its specific molecular structure and its role in the stability and degradation studies of Zafirlukast.
Properties
CAS No. |
1391990-94-5 |
|---|---|
Molecular Formula |
C₃₇H₄₈N₄O₅ |
Molecular Weight |
628.8 |
Synonyms |
N-[3-[[4-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methoxyphenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester; Zafirlukast Acid DCC Adduct |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







